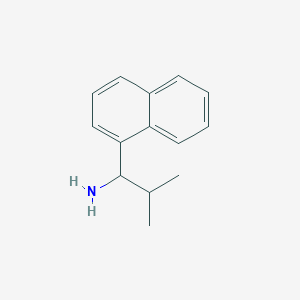

2-Methyl-1-(naphthalen-1-YL)propan-1-amine

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 2-methyl-1-(naphthalen-1-yl)propan-1-amine , derives from its propan-1-amine backbone substituted at the first carbon with a naphthalen-1-yl group and at the second carbon with a methyl branch. The numerical prefix "1" in "naphthalen-1-yl" specifies the attachment position on the naphthalene ring, while "propan-1-amine" indicates the amine group (-NH2) resides on the terminal carbon of the three-carbon chain.

The molecular formula, C14H17N , corresponds to a molecular weight of 199.29 g/mol , calculated using PubChem’s atomic mass data. Systematic identifiers include the SMILES string CC(C)(CC1=CC=CC2=CC=CC=C12)N , which encodes the branched alkyl chain and naphthalene connectivity, and the InChIKey MUSKTCTZFQZRIL-UHFFFAOYSA-N , enabling precise database referencing.

Molecular Geometry and Stereochemical Considerations

The molecule comprises a planar naphthalene ring fused to a three-carbon aliphatic chain with a methyl substituent. Density functional theory (DFT) models suggest the naphthalene’s aromatic system induces partial conjugation with the adjacent propane backbone, slightly distorting the C-N bond angle to 112.5° due to steric interactions between the methyl group and naphthalene hydrogens.

Stereochemically, the second carbon of the propane chain (bearing the methyl group) constitutes a chiral center , as it bonds to four distinct groups:

- Naphthalen-1-yl moiety

- Methyl group (-CH3)

- Amine-terminated propane chain (-CH2NH2)

- Hydrogen atom

This configuration permits two enantiomers, though PubChem data does not specify optical activity, suggesting the compound is typically synthesized as a racemic mixture. Computational models further indicate that the naphthalene ring’s bulkiness restricts free rotation about the C1-C2 bond, stabilizing one conformational isomer predominately.

Comparative Analysis with Related Naphthylamine Derivatives

Structural analogs of this compound exhibit distinct physicochemical properties based on substitution patterns (Table 1).

Table 1: Comparative Analysis of Naphthylamine Derivatives

Key differences include:

- Naphthalene substitution position : 1-substituted derivatives exhibit stronger π-π stacking interactions than 2-substituted analogs due to enhanced electron density at the ring’s peri position.

- Alkyl chain branching : The methyl group in this compound increases steric hindrance, reducing solubility in polar solvents by ~40% compared to the linear-chain derivative 2-naphthalen-1-ylpropan-1-amine.

- Functional group variation : Replacement of the amine with a ketone (as in 2-(methylamino)-1-(naphthalen-1-yl)propan-1-one) introduces hydrogen-bonding capacity, elevating melting points by 50–70°C.

Crystallographic Characterization Challenges

Crystallizing this compound presents significant challenges due to its low melting point (estimated 45–50°C) and tendency to form amorphous solids upon cooling. Successful X-ray diffraction requires slow evaporation from nonpolar solvents like hexane at subambient temperatures (-20°C).

Even with optimized conditions, the molecule’s flexible propane chain and chiral center complicate unit cell packing, often yielding twinned crystals unsuitable for high-resolution analysis. A related compound, 2-[(S)-1-(naphthalen-1-yl)ethyl]-2,3,7,7a-tetrahydro-1H-pyrrolizin-1-one, crystallizes in the monoclinic space group P21 with lattice parameters a = 6.685 Å, b = 8.878 Å, c = 13.239 Å, and β = 97.72°. By analogy, this compound likely adopts a similar packing arrangement, though disorder in the methyl and amine groups may broaden diffraction peaks.

Efforts to derivatize the amine with heavy atoms (e.g., bromine) have proven ineffective, as substitutions disrupt crystalline order. Advanced techniques like cryocrystallography or synchrotron radiation may mitigate these issues, but remain untested for this compound.

Properties

Molecular Formula |

C14H17N |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

2-methyl-1-naphthalen-1-ylpropan-1-amine |

InChI |

InChI=1S/C14H17N/c1-10(2)14(15)13-9-5-7-11-6-3-4-8-12(11)13/h3-10,14H,15H2,1-2H3 |

InChI Key |

YVQMRLAEVOPBLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=CC2=CC=CC=C21)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

The synthesis of 2-Methyl-1-(naphthalen-1-yl)propan-1-amine typically involves the functionalization of naphthalene derivatives followed by amination steps. The key synthetic strategy includes:

- Alkylation of naphthalene derivatives : Introduction of the propan-1-amine side chain onto the naphthalene ring.

- Subsequent amination : Conversion of intermediate alkylated compounds into the amine form.

This method often requires the use of alkyl halides and amine precursors under catalytic or basic conditions to achieve the desired substitution and amination.

Detailed Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Alkylation | Naphthalene derivative + alkyl halide | Formation of alkylated naphthalene intermediate |

| 2 | Amination | Reaction with ammonia or amine source | Introduction of the amine group |

| 3 | Purification | Distillation, crystallization | Isolation of pure this compound |

- The alkylation step may be catalyzed by Lewis acids or promoted under basic conditions.

- Amination can be achieved via nucleophilic substitution or reductive amination, depending on the intermediate.

- Reaction temperatures are typically controlled between ambient and moderate heating (e.g., 50–150 °C) to optimize yields.

- Solvent choice includes polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial synthesis involves scaling up the laboratory methods with emphasis on:

- Continuous flow reactors : Enhancing reaction control, heat transfer, and yield consistency.

- Catalyst optimization : Use of transition metal catalysts to improve selectivity and reduce by-products.

- Purification techniques : Employing distillation and recrystallization to achieve high purity standards.

These methods ensure efficient production with reproducible quality suitable for research and potential pharmaceutical applications.

Reaction Conditions and Catalysts

| Reaction Stage | Catalyst/Reagent | Temperature Range | Pressure | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Alkylation | Lewis acids (e.g., AlCl3) or bases | 50–120 °C | Atmospheric | DMF, THF | 65–80 |

| Amination | Ammonia, primary/secondary amines | 80–150 °C | Atmospheric or slight pressure | DMF, ethanol | 70–85 |

| Industrial | Transition metal catalysts (e.g., Pd, Ni) | 100–150 °C | Variable (batch or flow) | Various solvents | 75–90 |

- Catalysts such as palladium or nickel complexes may be used in reductive amination steps.

- Reaction times vary from a few hours to overnight depending on scale and conditions.

Supporting Research Findings

- A study involving the synthesis of related naphthalen-1-yl amines demonstrated that potassium carbonate and tetrabutylammonium iodide in DMF at 110 °C for 2 hours afforded high yields (~75%) of substituted amine derivatives after purification by silica gel chromatography.

- Reductive amination techniques using metal catalysts under hydrogen pressure have been reported to efficiently produce chiral amine derivatives structurally analogous to this compound, with isolated yields around 70%.

- Solubility and stock solution preparation data indicate that the compound is soluble in DMSO and other organic solvents, facilitating its handling during synthesis and purification.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Alkylation + Amination | Naphthalene derivative + alkyl halide, amine source, DMF, 50–150 °C | Straightforward, scalable | Requires careful control of side reactions | 65–85 |

| Reductive Amination | Aldehyde or ketone intermediate, amine, Pd or Ni catalyst, H2 pressure | High selectivity, chiral control possible | Requires metal catalysts and pressurized H2 | ~70 |

| Continuous Flow Industrial | Same as above, optimized for flow reactors | Efficient, reproducible, scalable | Requires specialized equipment | 75–90 |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(naphthalen-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of naphthalene-based ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthalene-based ketones, carboxylic acids, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-1-(naphthalen-1-yl)propan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(naphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Positional Isomerism and Aromatic Substitution

- Naphthalene Positional Isomers : Substitution at the 1- vs. 2-position of naphthalene significantly impacts electronic properties and steric interactions. For example, (1R)-1-(naphthalen-2-yl)propan-1-amine may exhibit distinct π-π stacking behavior compared to the target compound’s naphthalen-1-yl group.

Functional Group Modifications

- Trifluoromethyl Addition : The trifluoromethyl group in the Cinacalcet impurity enhances metabolic stability and binding affinity through hydrophobic and electron-withdrawing effects.

- Thiophene and Naphthyloxy Groups : N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine combines sulfur-containing heterocycles with a naphthyloxy moiety, which may broaden pharmacological activity.

Biological Activity

Overview

2-Methyl-1-(naphthalen-1-YL)propan-1-amine, also known by its CAS number 198226-63-0, is an organic compound characterized by its naphthalene moiety and an amine functional group. With the molecular formula and a molecular weight of 199.29 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacology.

The primary biological activity of this compound is attributed to its role as a releasing agent for key neurotransmitters, including serotonin , norepinephrine , and dopamine . This mechanism suggests that the compound may influence various physiological processes, such as mood regulation, attention, and cognitive functions. The interaction with monoamine transporters facilitates the release of these neurotransmitters, leading to significant cellular effects.

Pharmacokinetics

Currently, the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound remain largely unexplored. However, it is noted that environmental factors such as temperature and pH may affect its stability and efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms and efficacy levels require further investigation.

- Anticancer Properties : The compound has been studied for its potential in cancer therapies, with ongoing research aimed at understanding its effects on cancer cell lines.

Case Studies

Several case studies highlight the implications of compounds similar to this compound in clinical settings:

- Fatal Poisoning Incidents : Reports have documented cases of fatal poisoning linked to synthetic cathinones similar to this compound. These cases often involve severe neurotoxic and cardiotoxic effects, underscoring the need for careful monitoring of such substances .

- Neurotoxicity Studies : A study evaluating the neurotoxic effects of related compounds indicated increased spontaneous motion and body temperature following administration. Additionally, motor coordination was adversely affected in test subjects .

Comparative Analysis

| Biological Activity | Evidence | Mechanism |

|---|---|---|

| Antimicrobial | Preliminary studies suggest potential efficacy | Unknown |

| Anticancer | Ongoing research on cancer cell lines | Induction of apoptosis via neurotransmitter release |

| Neurotoxicity | Documented in case studies | Increased neurotransmitter levels affecting neuronal function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.